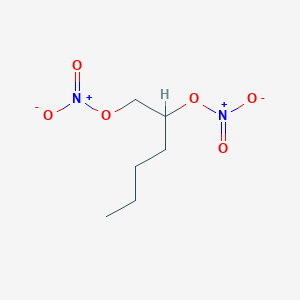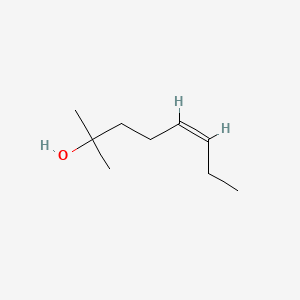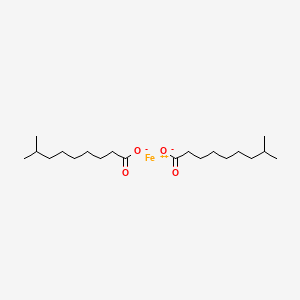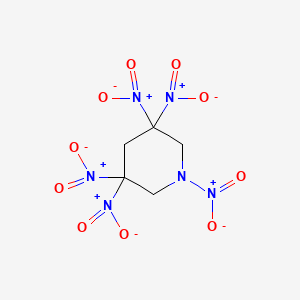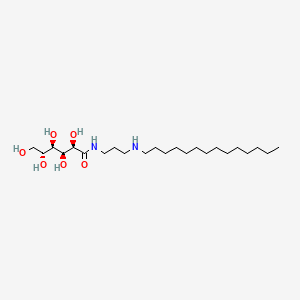
N-(3-(Tetradecylamino)propyl)-D-gluconamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Tetradecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a propyl chain and a D-gluconamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tetradecylamino)propyl)-D-gluconamide typically involves the reaction of tetradecylamine with a suitable propylating agent, followed by the introduction of the D-gluconamide group. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(3-(Tetradecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
N-(3-(Tetradecylamino)propyl)-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a surfactant or emulsifying agent in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It can be utilized in the formulation of various industrial products, such as lubricants and coatings.
作用机制
The mechanism of action of N-(3-(Tetradecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The long tetradecyl chain allows for hydrophobic interactions, while the amino and gluconamide groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s behavior in different environments and its ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
N-(3-(Dimethylamino)propyl)-D-gluconamide: Similar structure but with a dimethylamino group instead of a tetradecylamino group.
N-(3-(Diethylamino)propyl)-D-gluconamide: Contains a diethylamino group, offering different chemical properties.
N-(3-(Trimethylamino)propyl)-D-gluconamide: Features a trimethylamino group, which can affect its solubility and reactivity.
Uniqueness
N-(3-(Tetradecylamino)propyl)-D-gluconamide is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in surfactants and emulsifiers.
属性
CAS 编号 |
86702-61-6 |
|---|---|
分子式 |
C23H48N2O6 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(tetradecylamino)propyl]hexanamide |
InChI |
InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-24-16-14-17-25-23(31)22(30)21(29)20(28)19(27)18-26/h19-22,24,26-30H,2-18H2,1H3,(H,25,31)/t19-,20-,21+,22-/m1/s1 |
InChI 键 |
XFVQQMHINKBMJQ-YUMYIRISSA-N |
手性 SMILES |
CCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


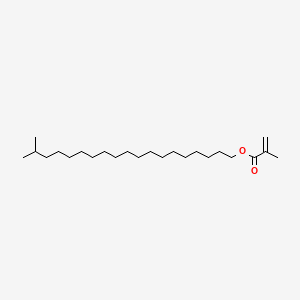
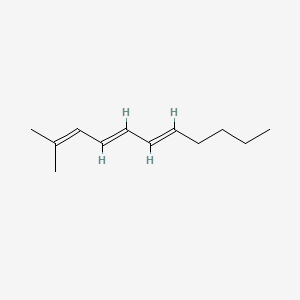

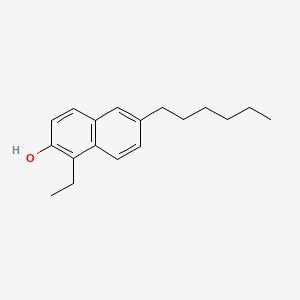
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
